molecular formula C19H12O2 B14744492 (3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one CAS No. 1092-33-7

(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one

Cat. No.: B14744492
CAS No.: 1092-33-7
M. Wt: 272.3 g/mol
InChI Key: DSPBSKNTHSXSMG-ATVHPVEESA-N
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Description

(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a naphthyl group attached to a benzofuran core through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-naphthaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to interact with cellular membranes and proteins can contribute to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(naphthalen-2-ylmethylidene)benzofuran-3-one
  • 2-(naphthalen-2-ylmethylidene)-1H-indene-3-one
  • (E)-3-(naphthalen-2-ylmethylidene)-2H-chromen-2-one

Uniqueness

(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

1092-33-7

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one

InChI

InChI=1S/C19H12O2/c20-19-17(16-7-3-4-8-18(16)21-19)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H/b17-12-

InChI Key

DSPBSKNTHSXSMG-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C\3/C4=CC=CC=C4OC3=O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C3C4=CC=CC=C4OC3=O

Origin of Product

United States

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